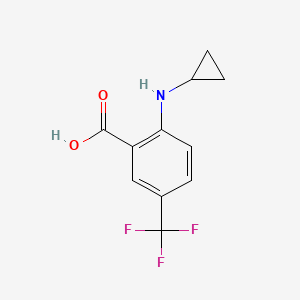
2-Cyclopropylamino-5-trifluoromethyl-benzoic acid
Overview
Description
2-Cyclopropylamino-5-trifluoromethyl-benzoic acid is an organic compound characterized by the presence of a cyclopropylamino group and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylamino-5-trifluoromethyl-benzoic acid typically involves the following steps:
Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through various methods, including the oxidation of toluene derivatives or the carboxylation of benzene derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a suitable catalyst.
Cyclopropylamino Group Addition: The cyclopropylamino group can be added through nucleophilic substitution reactions using cyclopropylamine and appropriate leaving groups.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylamino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to the corresponding alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation Products: Oxidized derivatives of the cyclopropylamino group.
Reduction Products: Alcohols or aldehydes derived from the benzoic acid moiety.
Substitution Products: Compounds with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
2-Cyclopropylamino-5-trifluoromethyl-benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-Cyclopropylamino-5-trifluoromethyl-benzoic acid involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds or electrostatic interactions with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
2-Amino-5-trifluoromethyl-benzoic acid: Similar structure but with an amino group instead of a cyclopropylamino group.
2-Cyclopropylamino-4-trifluoromethyl-benzoic acid: Similar structure but with the trifluoromethyl group in a different position.
2-Cyclopropylamino-5-difluoromethyl-benzoic acid: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness: 2-Cyclopropylamino-5-trifluoromethyl-benzoic acid is unique due to the combination of the cyclopropylamino and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
2-(cyclopropylamino)-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)6-1-4-9(15-7-2-3-7)8(5-6)10(16)17/h1,4-5,7,15H,2-3H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPIXWOWQRPSOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

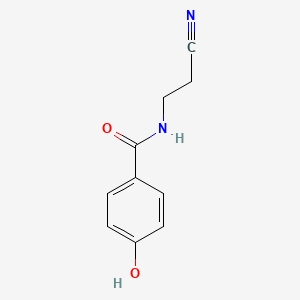
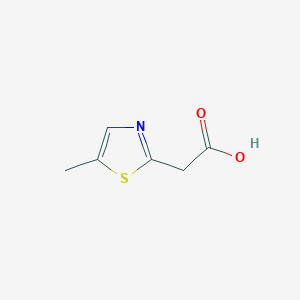
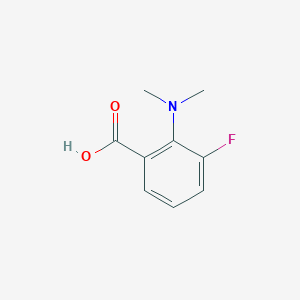
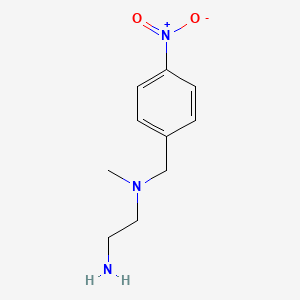

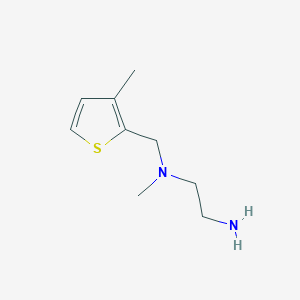
![N*1*-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-N*1*-methyl-ethane-1,2-diamine](/img/structure/B7868002.png)
![2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B7868005.png)
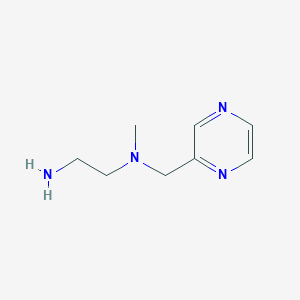
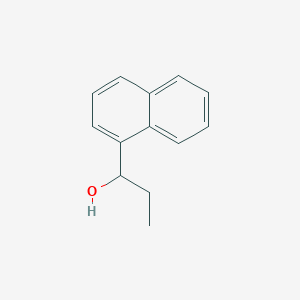
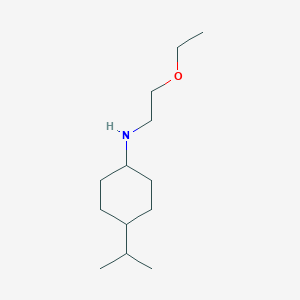
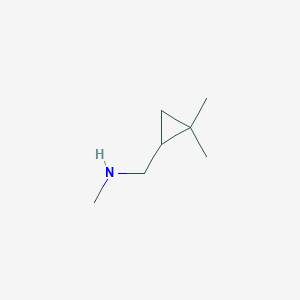
![(1R,5S)-8-(butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B7868042.png)
